molecular formula C18H24N2O6S B2478571 N-(2-(furan-2-yl)-2-morpholinoethyl)-3,4-dimethoxybenzenesulfonamide CAS No. 877647-95-5

N-(2-(furan-2-yl)-2-morpholinoethyl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B2478571
CAS No.: 877647-95-5
M. Wt: 396.46
InChI Key: YVAQGKPCIBDACY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-2-yl)-2-morpholinoethyl)-3,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H24N2O6S and its molecular weight is 396.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Modifications

Research has explored various synthetic routes and modifications involving compounds structurally related to N-(2-(furan-2-yl)-2-morpholinoethyl)-3,4-dimethoxybenzenesulfonamide. These studies aim to enhance the pharmacological properties of such compounds, focusing on their application as therapeutic agents or in material science. For instance, the synthesis of 3-substituted furans through directed lithiation and palladium-catalyzed coupling provides insights into manipulating furan derivatives for potential applications in drug development and material synthesis (Ennis & Gilchrist, 1990). Similarly, the study on structure-activity relationships of 2,2-dimethyl-2H-chromene-based arylsulfonamide analogs highlights the chemical modifications that influence the anti-cancer properties of these compounds, suggesting their potential in cancer therapy (Mun et al., 2012).

Biological and Pharmacological Investigations

Further investigations into the biological and pharmacological aspects of compounds similar to this compound have been conducted. Research on novel thiourea derivatives bearing a benzenesulfonamide moiety revealed their potent activity against Mycobacterium tuberculosis, providing a foundation for the development of new antitubercular agents (Ghorab et al., 2017). Additionally, the synthesis and characterization of new sulfonamide molecules have been explored for their potential application in various therapeutic areas, including their interaction with proteins, which could lead to novel drug discoveries (Murthy et al., 2018).

Material Science Applications

In material science, the exploration of furan derivatives, including those structurally related to this compound, contributes to the development of new materials with specific properties. For example, the study on the synthesis, X-ray characterization, and theoretical analysis of 3a,6:7,9a-diepoxybenzo[de]isoquinoline derivatives emphasizes the importance of F⋯O interactions, which could inform the design of materials with desired physical and chemical properties (Grudova et al., 2020).

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O6S/c1-23-17-6-5-14(12-18(17)24-2)27(21,22)19-13-15(16-4-3-9-26-16)20-7-10-25-11-8-20/h3-6,9,12,15,19H,7-8,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAQGKPCIBDACY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.